Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The compound features a thiophene ring fused with a benzene ring, substituted with chlorine, methoxy groups, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate: Unique due to its specific substitution pattern and functional groups.
Thiophene-2-carboxylate derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Benzo[b]thiophene derivatives: Share the fused ring system but differ in functional groups and biological activities.
Uniqueness
This compound stands out due to its specific combination of chlorine, methoxy, and carboxylate ester groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4S/c1-15-6-4-5-7-8(10(6)16-2)9(13)11(18-7)12(14)17-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKLKCZIQNTMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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